5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole
Overview
Description
5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole is a complex organic compound characterized by its bromine, methyl, and methylsulfonyl functional groups attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the bromine and methyl groups. Common synthetic routes include:
Halogenation: Bromination of the thiazole ring using bromine in the presence of a suitable catalyst.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide or dimethyl sulfate.
Sulfonylation: Introduction of the methylsulfonyl group using reagents like methanesulfonyl chloride.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazole ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the bromine atom to form a corresponding bromide or hydrogen bromide.
Substitution: Replacement of the bromine atom with other functional groups or atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Bromide derivatives and hydrogen bromide.
Substitution Products: A wide range of functionalized thiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore the medicinal properties of 5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole. It has been investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it valuable in the development of new materials and products.
Mechanism of Action
The mechanism by which 5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-Bromo-1-methyl-2-(methylsulfonyl)benzene
1-Bromo-3-(methylsulfonyl)benzene
4-Bromophenyl methyl sulfone
Uniqueness: 5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole stands out due to its unique combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-bromo-4-methyl-2-(1-methylsulfonylpyrrolidin-2-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S2/c1-6-8(10)15-9(11-6)7-4-3-5-12(7)16(2,13)14/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPQOVDNCVTIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN2S(=O)(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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